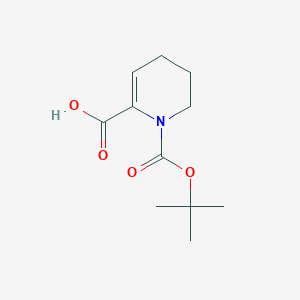

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid typically involves the reaction of 1,4,5,6-tetrahydropyridine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions: 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents .

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.

Major Products: The major product of the deprotection reaction is the free amine, which can then participate in further chemical transformations .

科学的研究の応用

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- This compound is frequently used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo transformations makes it a valuable intermediate in organic synthesis. For instance, it can be utilized in the formation of pyridine derivatives and other nitrogen-containing compounds .

-

Synthesis of Pharmaceuticals :

- The compound plays a critical role in the pharmaceutical industry as a building block for drug development. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. The structural modifications that can be performed on this compound lead to a variety of pharmaceutical agents .

- Reactions Involving Boronic Esters :

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the efficacy of this compound as a precursor for synthesizing various pyridine derivatives through cyclization reactions. The resulting compounds exhibited promising biological activities against certain cancer cell lines.

Case Study 2: Medicinal Chemistry Applications

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways related to cancer progression. The modifications introduced at the carboxylic acid group significantly influenced the biological activity and selectivity of these compounds .

作用機序

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves the formation of a stable carbamate protecting group. The Boc group is introduced via nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under a variety of reaction conditions, allowing for selective deprotection using strong acids .

類似化合物との比較

Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Methoxycarbonyl Group: Less stable compared to the Boc group due to the less substituted carbocation formed during deprotection.

Uniqueness: The tert-butoxycarbonyl group is preferred for its stability and ease of removal under mild conditions, making it highly suitable for complex synthetic sequences .

生物活性

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (Boc-DHP) is a synthetic compound derived from the tetrahydropyridine family. This compound has garnered attention due to its potential biological activities and its utility as a building block in pharmaceutical synthesis. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula: C₁₆H₂₈BNO₄

- Molecular Weight: 309.2 g/mol

- CAS Number: 865245-32-5

- Appearance: White to orange powder

Biological Activity Overview

Boc-DHP and its derivatives have been studied for various biological activities, including:

- Antitumor Activity: Several studies have reported that derivatives of tetrahydropyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, 3,4-dihydro-2(1H)-pyridones (DHPs) have shown efficacy against various tumor models due to their ability to interfere with cellular proliferation pathways .

- Antibacterial Properties: Compounds similar to Boc-DHP have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

- Antiviral Activity: Research indicates that certain derivatives possess anti-HIV properties, potentially through inhibition of viral replication or entry into host cells .

Synthesis and Derivatives

Boc-DHP can be synthesized via several methods, often involving the modification of existing pyridine derivatives. The introduction of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, making it a versatile intermediate in organic synthesis.

Synthesis Route Example:

- Starting Material: 1,4-dihydropyridine.

- Reagents: Boc anhydride or Boc chloride in the presence of a base.

- Conditions: Typically performed under an inert atmosphere to avoid moisture.

The reaction yields Boc-DHP as a stable product suitable for further functionalization.

Case Studies

Case Study 1: Antitumor Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of 3,4-DHP derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of Boc-DHP analogs against Staphylococcus aureus and Escherichia coli. The derivatives displayed significant inhibitory activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h6H,4-5,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPBLWLQRNXEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。